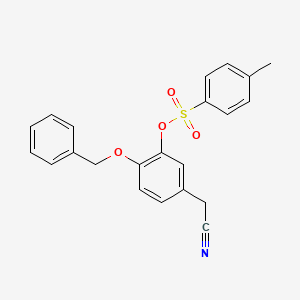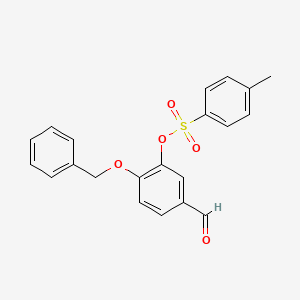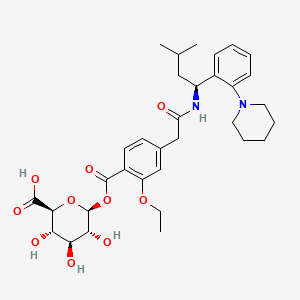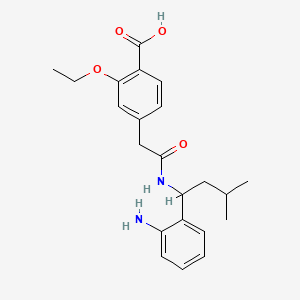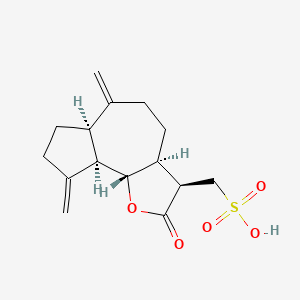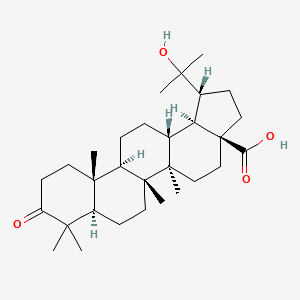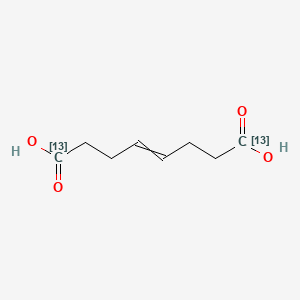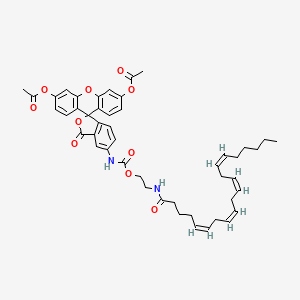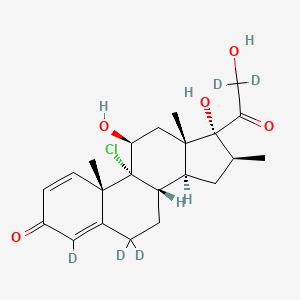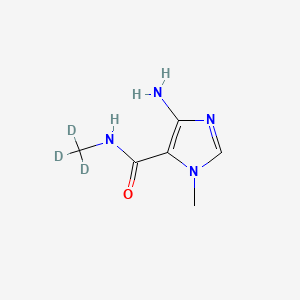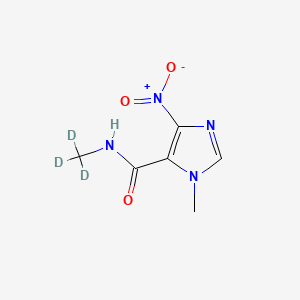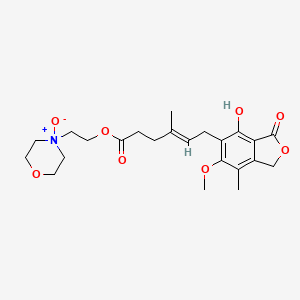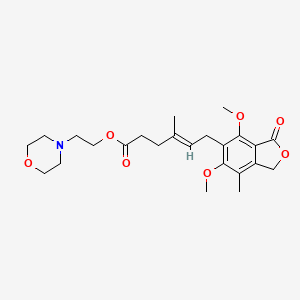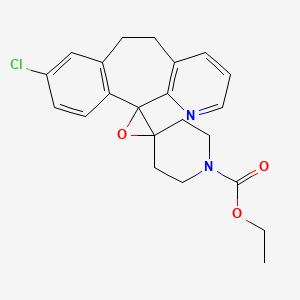
Loratadine Epoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Loratadine Epoxide is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is formed through the epoxidation of Loratadine, resulting in a three-membered cyclic ether structure. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Loratadine Epoxide can be synthesized through the epoxidation of Loratadine using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction typically involves the addition of the peroxycarboxylic acid to an alkene group in Loratadine, resulting in the formation of the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of peroxycarboxylic acids due to their reactive and potentially hazardous nature. The reaction conditions are optimized to ensure high yield and purity of the product, with subsequent purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Loratadine Epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other derivatives.
Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the epoxide oxygen with other functional groups.
Oxidation and reduction reactions: These reactions can modify the epoxide ring or other parts of the molecule, leading to different derivatives.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with the epoxide ring.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Substituted derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Loratadine Epoxide has several scientific research applications, including:
Pharmacological studies: Investigating its potential as an antihistamine or other therapeutic agent.
Chemical synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Biological studies: Exploring its interactions with biological targets and its effects on cellular processes.
Industrial applications: Potential use in the development of new drugs or chemical products.
作用机制
The mechanism of action of Loratadine Epoxide involves its interaction with histamine H1 receptors, similar to Loratadine. By binding to these receptors, it prevents the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The epoxide group may also interact with other molecular targets, potentially leading to additional pharmacological effects.
相似化合物的比较
Loratadine Epoxide can be compared with other antihistamines and epoxide-containing compounds:
Loratadine: The parent compound, which is a widely used antihistamine.
Cetirizine: Another second-generation antihistamine with similar uses.
Fexofenadine: A third-generation antihistamine with fewer sedative effects.
Epoxide-containing drugs: Such as epoxide hydrolase inhibitors, which have different pharmacological targets and uses.
This compound is unique due to its combination of antihistamine properties and the reactive epoxide group, which allows for diverse chemical modifications and potential therapeutic applications.
属性
InChI |
InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBXSSTBLMSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675995 |
Source


|
| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-51-6 |
Source


|
| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
